5-Aminopentanesulfonic acid
Overview
Description
It is a short-chain amino acid found in the blood and cerebrospinal fluid of animals . This compound is characterized by its sulfonic acid functional group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 5-aminopentanesulfonic acid involves the reaction of pentanesulfonyl chloride with ammonia. This reaction typically occurs under alkaline conditions to facilitate the formation of the desired product . The general reaction can be represented as follows: [ \text{C5H11SO2Cl} + \text{NH3} \rightarrow \text{C5H13NO3S} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 5-Aminopentanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro compounds, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
5-Aminopentanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a buffer in biochemical experiments due to its ability to maintain stable pH levels.
Biology: The compound is utilized in studies involving amino acid metabolism and neurotransmitter function.
Mechanism of Action
The exact mechanism of action of 5-aminopentanesulfonic acid is not fully understood. it is believed to act on the γ-aminobutyric acid (GABA) receptors in the brain, either as a modulator or an agonist. GABA is a major inhibitory neurotransmitter in the central nervous system, and its modulation can influence various neurological functions .
Comparison with Similar Compounds
- 5-Aminonaphthalene-1-sulfonic acid
- 5-Aminonaphthalene-2-sulfonic acid
- Aminobenzenesulfonic acids
Comparison: Compared to other sulfonic acid derivatives, 5-aminopentanesulfonic acid is unique due to its short-chain structure and specific interaction with GABA receptors. This makes it particularly valuable in neurological research and potential therapeutic applications .
Properties
IUPAC Name |
5-aminopentane-1-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO3S/c6-4-2-1-3-5-10(7,8)9/h1-6H2,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVWBSNUDITJDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190547 | |
Record name | 5-Aminopentanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37043-68-8 | |
Record name | 5-Aminopentanesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037043688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Aminopentanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions that 5-Aminopentanesulfonic acid acts as an excitant and can induce convulsions in young chickens. What is the proposed mechanism behind this effect?
A1: While the research paper [] highlights the convulsant effect of this compound in young chickens, it doesn't delve into the specific mechanism of action. The authors suggest that the long-chain structure of this compound, compared to the shorter 3-aminopropanesulfonic acid (which has a depressant effect), might be responsible for its excitatory properties. Further research is needed to elucidate the precise molecular targets and pathways involved in this effect.
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